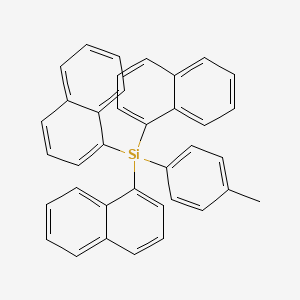

Tri(naphthalen-1-yl)(p-tolyl)silane

Description

Significance of Arylsilanes in Contemporary Chemical Research

Arylsilanes are pivotal intermediates in modern organic synthesis. They are instrumental in cross-coupling reactions, such as the Hiyama coupling, which forms carbon-carbon bonds—a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The silicon-aryl bond's stability, coupled with its tunable reactivity, makes arylsilanes reliable and versatile reagents. nih.gov

Furthermore, the incorporation of aryl groups into silane (B1218182) structures gives rise to materials with enhanced thermal stability, and unique photophysical properties. These characteristics are exploited in the development of advanced polymers, organic light-emitting diodes (OLEDs), and other functional materials. The interaction between the silicon atom and the aromatic π-system can lead to interesting electronic phenomena, a subject of ongoing research.

Contextualization of Tri(naphthalen-1-yl)(p-tolyl)silane within Advanced Organosilicon Chemistry

This compound is a member of a specialized subclass of arylsilanes characterized by significant steric bulk. The three naphthalenyl groups, large and rigid aromatic systems, are expected to create a sterically crowded environment around the central silicon atom. This steric hindrance is likely to influence the compound's reactivity, potentially stabilizing reactive intermediates or directing the course of chemical reactions in a highly selective manner.

The synthesis of such sterically hindered arylsilanes typically requires robust synthetic methodologies. Grignard reactions, involving the reaction of an organomagnesium halide with a silicon halide, or palladium-catalyzed cross-coupling reactions are common strategies to form the silicon-carbon bonds in these complex molecules. researchgate.netresearchgate.net For this compound, a plausible synthetic route would involve the reaction of naphthalen-1-ylmagnesium bromide and p-tolyltrichlorosilane (B1580937), or a related palladium-catalyzed coupling.

Overview of Potential Research Trajectories for this compound

The unique structure of this compound suggests several promising areas for future research:

Materials Science: The presence of multiple naphthalene (B1677914) moieties, which are known chromophores, suggests that this compound could exhibit interesting photoluminescent properties. Research into its UV-Vis absorption and fluorescence emission spectra could reveal its potential for use in optoelectronic devices. The bulky nature of the substituents may also lead to the formation of amorphous, glassy materials with high thermal stability, suitable for specialized applications.

Host-Guest Chemistry: The sterically demanding arrangement of the naphthalenyl groups might create a persistent molecular cavity. This could be exploited in host-guest chemistry, where the silane could act as a host for smaller guest molecules, with potential applications in sensing or separation technologies.

Mechanistic Studies: The compound could serve as a model system to study the effects of extreme steric hindrance on reaction mechanisms at silicon centers. Investigating its reactivity in, for example, nucleophilic substitution reactions could provide fundamental insights into the interplay of steric and electronic effects in organosilicon chemistry.

Interactive Data Tables

While specific experimental data for this compound is scarce, the following tables provide a comparative overview of related compounds to contextualize its likely properties.

Physicochemical Properties of Related Arylsilanes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 18844-07-0 | C37H28Si | 504.71 |

| Triphenyl(p-tolyl)silane | 791-30-0 | C25H22Si | 350.53 |

| Tetraphenylsilane | 1048-08-4 | C24H20Si | 336.50 |

| Tri(naphthalen-1-yl)phosphine | 3411-48-1 | C30H21P | 412.46 |

| Trimethoxy(p-tolyl)silane | 17873-01-7 | C10H16O3Si | 212.32 |

Synthetic Precursors

| Precursor Name | CAS Number | Role in Synthesis |

|---|---|---|

| 1-Bromonaphthalene (B1665260) | 90-11-9 | Source of naphthalenyl group (via Grignard reagent) |

| p-Tolyltrichlorosilane | 701-35-9 | Silicon electrophile and source of p-tolyl group |

| Tetrachlorosilane (B154696) | 10026-04-7 | Common starting material for functionalized silanes |

Structure

3D Structure

Properties

Molecular Formula |

C37H28Si |

|---|---|

Molecular Weight |

500.7 g/mol |

IUPAC Name |

(4-methylphenyl)-trinaphthalen-1-ylsilane |

InChI |

InChI=1S/C37H28Si/c1-27-23-25-31(26-24-27)38(35-20-8-14-28-11-2-5-17-32(28)35,36-21-9-15-29-12-3-6-18-33(29)36)37-22-10-16-30-13-4-7-19-34(30)37/h2-26H,1H3 |

InChI Key |

LZDMYAGBXSYOFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76 |

Origin of Product |

United States |

Synthetic Methodologies for Tri Naphthalen 1 Yl P Tolyl Silane

Retrosynthetic Analysis and Strategic Approaches for Silicon-Carbon Bond Formation

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For Tri(naphthalen-1-yl)(p-tolyl)silane, the central silicon atom is bonded to four aryl groups: three naphthalen-1-yl groups and one p-tolyl group. The primary disconnections in a retrosynthetic sense are the four Si-C bonds.

Two logical retrosynthetic pathways emerge:

Pathway A: This approach involves a disconnection between the silicon atom and the three naphthalen-1-yl groups. This identifies a p-tolylsilicon electrophile and a naphthalen-1-yl nucleophilic synthon. The corresponding reagents would be a p-tolyltrihalosilane (e.g., p-tolyltrichlorosilane) and three equivalents of a naphthalen-1-yl organometallic reagent.

Pathway B: This pathway involves disconnecting the p-tolyl group from a tri(naphthalen-1-yl)silane core. This suggests a tri(naphthalen-1-yl)silyl electrophile (e.g., tri(naphthalen-1-yl)chlorosilane) and a p-tolyl nucleophile.

Strategic Approach: Pathway A is generally preferred for its practicality. p-Tolyltrichlorosilane (B1580937) is a more accessible precursor than a tri(naphthalen-1-yl)silane derivative. The core strategy, therefore, relies on the formation of the Si-C bond via the reaction of an organometallic nucleophile, such as a Grignard reagent or an organolithium compound, with a chlorosilane. lkouniv.ac.in The Grignard reaction, discovered by F. Stanley Kipping in 1904 for this purpose, remains a cornerstone of organosilane chemistry. gelest.comsilimtec.com The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom of the chlorosilane, displacing the chloride leaving group.

The proposed forward synthesis based on Pathway A is the reaction of p-tolyltrichlorosilane with three equivalents of 1-naphthylmagnesium bromide.

Precursor Chemistry and Reagent Selection for this compound Synthesis

The success of the synthesis hinges on the appropriate selection and preparation of precursors. The primary method involves the reaction of a silicon halide with an organometallic reagent. lkouniv.ac.in

Electrophile (Silicon Precursor):

p-Tolyltrichlorosilane: This is the chosen electrophilic precursor. It provides the silicon atom and the p-tolyl group. It is typically synthesized via the high-temperature reaction of p-tolyl chloride with silicon or via the Grignard reaction between p-tolylmagnesium bromide and silicon tetrachloride.

Nucleophile (Arylating Reagent):

1-Naphthylmagnesium Bromide: This Grignard reagent is the most common choice for introducing the naphthalen-1-yl group. scholaris.ca It is prepared in situ by reacting 1-bromonaphthalene (B1665260) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). gelest.com

1-Naphthyllithium: As an alternative, 1-naphthyllithium can be used. It is generally more reactive than the corresponding Grignard reagent and is prepared by reacting 1-bromonaphthalene with an alkyllithium reagent like n-butyllithium or t-butyllithium at low temperatures. organic-chemistry.org

The table below summarizes the key reagents for the synthesis.

| Reagent Role | Compound Name | Formula | Key Function |

| Silicon Electrophile | p-Tolyltrichlorosilane | C₇H₇Cl₃Si | Source of Si and p-tolyl group |

| Naphthyl Halide | 1-Bromonaphthalene | C₁₀H₇Br | Precursor to the nucleophile |

| Metal for Reagent | Magnesium (turnings) | Mg | To form the Grignard reagent |

| Solvent | Tetrahydrofuran (THF) | C₄H₈O | Anhydrous solvent for Grignard formation and reaction |

Optimization of Reaction Conditions and Process Parameters for this compound

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. The reaction of p-tolyltrichlorosilane with 1-naphthylmagnesium bromide is expected to be vigorous and requires precise management.

Stoichiometry and Addition Order: To achieve full substitution of the three chlorine atoms, a slight excess of the Grignard reagent (e.g., 3.1 to 3.3 equivalents) is typically used. The order of addition is critical; "normal addition," where the chlorosilane is added slowly to the solution of the Grignard reagent, is preferred to ensure complete substitution and minimize the formation of partially substituted byproducts. gelest.com

Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent due to its ability to solvate the Grignard reagent effectively and its relatively high boiling point, which allows for better temperature control. numberanalytics.com Diethyl ether is another classic solvent for Grignard reactions. numberanalytics.com

Temperature: Grignard reactions are often initiated at room temperature or slightly below (0 °C) to control the initial exotherm. numberanalytics.com The reaction mixture may then be heated to reflux to ensure completion. The large steric bulk of the naphthyl groups might slow the reaction, necessitating a period of heating. researchgate.net

Reaction Time: The reaction time is crucial and must be optimized to ensure the reaction goes to completion. numberanalytics.com This is typically monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting chlorosilane.

The following table outlines the key parameters for optimization.

| Parameter | Recommended Condition | Rationale |

| Addition Mode | Normal Addition (Silane to Grignard) | Favors complete substitution of all chlorine atoms. gelest.com |

| Stoichiometry | ~3.1-3.3 eq. of Grignard Reagent | Ensures reaction completion, accounting for any side reactions. |

| Solvent | Anhydrous THF | Good solvating power for Grignard reagents and suitable boiling point. numberanalytics.com |

| Temperature | 0 °C to reflux | Initial cooling to control exotherm, followed by heating to drive the reaction to completion. numberanalytics.com |

| Stirring | Efficient mechanical/magnetic stirring | Ensures good contact between reactants for optimal reaction rate. numberanalytics.com |

Advanced Purification and Isolation Techniques for this compound

Given that tetraarylsilanes are typically stable, air- and moisture-resistant crystalline solids, standard organic purification techniques can be employed. lkouniv.ac.in The workup and purification process would involve several steps to isolate the pure product from reaction byproducts and excess reagents.

Reaction Quenching and Workup: After the reaction is complete, the mixture is cooled and carefully quenched by pouring it over an acidic aqueous solution (e.g., dilute HCl or saturated ammonium (B1175870) chloride solution). This step protonates any remaining Grignard reagent and dissolves the magnesium salts (MgBrCl). The organic product is then extracted into a non-polar solvent like diethyl ether or ethyl acetate (B1210297). The organic layer is washed with water and brine, then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Chromatography: Column chromatography is a powerful technique for separating the target compound from potential impurities, such as incompletely substituted silanes (e.g., di(naphthalen-1-yl)(p-tolyl)chlorosilane) or biphenyl-type products from Grignard coupling. A silica (B1680970) gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradient) would likely be effective.

Recrystallization: This is the final and most crucial step for obtaining a highly pure, crystalline solid. wikipedia.orgsimsonpharma.com The choice of solvent is critical; the compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below. ijddr.in A mixed solvent system, such as ethanol/chloroform or hexane/toluene (B28343), might be effective for achieving sharp, well-formed crystals.

The general purification workflow is summarized below.

| Step | Technique | Purpose |

| 1 | Quenching & Liquid-Liquid Extraction | Neutralize excess reagents and separate the crude product from inorganic salts. |

| 2 | Column Chromatography | Remove organic impurities and partially substituted byproducts. |

| 3 | Recrystallization | Obtain the final product in high purity as a crystalline solid. wikipedia.org |

| 4 | Drying | Remove residual solvent, often under vacuum. |

Comparative Analysis of Potential Synthetic Routes to this compound and its Analogues

While the Grignard reaction is a robust and widely used method, other synthetic strategies exist for the formation of Si-C bonds, each with distinct advantages and limitations.

Organolithium Reagents: Using 1-naphthyllithium instead of the Grignard reagent is a viable alternative. lkouniv.ac.in Organolithium reagents are generally more nucleophilic than their Grignard counterparts, which can lead to faster reaction rates. However, they are also more basic, which can increase the risk of side reactions, and often require lower reaction temperatures (-78 °C).

Wurtz-Fittig Type Coupling: This classic method involves the in-situ coupling of an aryl halide, a chlorosilane, and an active metal like sodium or magnesium. scholaris.ca For this specific target, the reaction would involve mixing 1-bromonaphthalene, p-tolyltrichlorosilane, and magnesium or sodium metal in a single pot. This approach avoids the separate preparation of the organometallic reagent but can sometimes lead to lower yields and more homocoupling byproducts. scholaris.ca

Transition Metal-Catalyzed Silylation: Modern cross-coupling reactions offer alternative pathways. A zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents has been shown to be effective under mild conditions and can be performed on a large scale. organic-chemistry.org Other methods, such as palladium-catalyzed silylation of aryl halides with hydrosilanes, are also prominent but would require a different set of precursors and a multi-step approach to build the desired tetra-substituted silane (B1218182). acs.org

The following table provides a comparative overview of these synthetic routes.

| Method | Nucleophile | Key Features | Advantages | Disadvantages |

| Grignard Reaction | RMgX | Two-step process (reagent formation, then reaction). gelest.com | Well-established, versatile, good yields, tolerates various functional groups. lkouniv.ac.in | Can be sensitive to steric hindrance; requires strictly anhydrous conditions. |

| Organolithium Reaction | RLi | Similar to Grignard but uses a more reactive nucleophile. organic-chemistry.org | Higher reactivity can be beneficial for unreactive halides or sterically hindered centers. | Higher basicity can cause side reactions; often requires cryogenic temperatures. |

| Wurtz-Fittig Coupling | In-situ from R-X + Metal | One-pot reaction of halide, chlorosilane, and metal. scholaris.ca | Procedurally simple; avoids pre-formation of the organometallic reagent. | Often lower yields; risk of homocoupling; can be difficult to control. |

| Zn-Catalyzed Coupling | RMgX | Grignard reaction catalyzed by a zinc salt (e.g., ZnCl₂). organic-chemistry.org | Milder reaction conditions, can be performed on a large scale, high yields. organic-chemistry.org | Requires an additional catalyst; optimization may be needed. |

Advanced Spectroscopic and Structural Characterization of Tri Naphthalen 1 Yl P Tolyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the molecular structure of Tri(naphthalen-1-yl)(p-tolyl)silane in solution. Through a combination of one-dimensional and multi-dimensional NMR experiments, a complete assignment of the proton, carbon, and silicon nuclei can be achieved, providing insights into the electronic environment and spatial arrangement of the constituent aromatic groups.

The ¹H and ¹³C NMR spectra of this compound are predicted to be complex due to the large number of aromatic protons and carbons. The chemical shifts would be influenced by the electronegativity of the silicon atom and the anisotropic effects of the aromatic rings.

The ¹H NMR spectrum is expected to show a series of multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the three naphthalen-1-yl groups, being chemically equivalent in a time-averaged sense in solution, will give rise to a set of signals corresponding to the seven unique proton environments of a 1-substituted naphthalene (B1677914) ring. The p-tolyl group will exhibit a characteristic AA'BB' system for its aromatic protons, appearing as two doublets, and a singlet for the methyl protons, which is anticipated to be shifted upfield to around 2.4 ppm.

The ¹³C NMR spectrum , under proton-decoupled conditions, will display a distinct signal for each unique carbon atom. The naphthalenyl carbons will resonate in the approximate range of 125-140 ppm, with the ipso-carbon (C1) attached to the silicon atom showing a characteristic downfield shift. The carbons of the p-tolyl group are also expected in this region, with the methyl carbon appearing significantly upfield, around 21-22 ppm. The chemical shifts of the aromatic carbons are subtly influenced by the silicon substituent. libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalenyl-H | 7.20 - 8.50 (m) | - |

| p-Tolyl-H (aromatic) | ~7.30 (d), ~7.60 (d) | - |

| p-Tolyl-CH₃ | ~2.40 (s) | ~21.5 |

| Naphthalenyl-C | - | 125.0 - 140.0 |

| p-Tolyl-C (aromatic) | - | 128.0 - 145.0 |

| Si-C (ipso, Naphthyl) | - | ~135.0 |

| Si-C (ipso, Tolyl) | - | ~137.0 |

Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions. 'm' denotes multiplet, 'd' denotes doublet, and 's' denotes singlet.

²⁹Si NMR spectroscopy provides direct information about the electronic environment of the central silicon atom. For tetra-arylsilanes, the ²⁹Si chemical shift is sensitive to the nature and number of the aromatic substituents. Based on data for related compounds like triethyl(naphthalen-1-yl)silane and other arylsilanes, the ²⁹Si chemical shift for this compound is predicted to be in the range of -15 to -30 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.netrsc.org The presence of four aromatic groups attached to the silicon atom leads to a characteristic upfield shift compared to alkylsilanes. The precise chemical shift will be a composite of the electronic contributions from the three electron-withdrawing naphthalenyl groups and the electron-donating p-tolyl group.

To unambiguously assign the complex ¹H and ¹³C NMR spectra, multi-dimensional NMR techniques are essential.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons within the naphthalenyl and p-tolyl rings, aiding in the assignment of adjacent protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for identifying the quaternary carbons, including the ipso-carbons attached to the silicon atom, by observing correlations from the ortho-protons of the aromatic rings. It would also confirm the connectivity between the tolyl methyl protons and the tolyl aromatic ring.

Together, these multi-dimensional NMR experiments would provide a comprehensive and unambiguous assignment of all NMR-active nuclei, confirming the covalent structure of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present.

The IR spectrum of this compound is expected to be dominated by the vibrational modes of the aromatic rings. Key predicted absorption bands include:

Aromatic C-H stretching: Above 3000 cm⁻¹, characteristic of sp² hybridized carbons.

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These vibrations in the 1300-650 cm⁻¹ region are highly characteristic of the substitution pattern of the aromatic rings and provide a unique fingerprint for the molecule.

Si-C stretching: A weaker absorption is expected in the region of 1100-1150 cm⁻¹ for the Si-aryl bond.

The Raman spectrum will also show the characteristic vibrations of the aromatic moieties, often with different relative intensities compared to the IR spectrum. The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Tolyl-CH₃) | 2980 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Si-Aryl Stretch | 1150 - 1100 | IR |

| Aromatic C-H Out-of-Plane Bend | 900 - 650 | IR |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways upon ionization. For this compound (C₃₇H₂₈Si), the molecular weight is 504.70 g/mol .

The HRMS spectrum is expected to show a prominent molecular ion peak (M⁺˙) at an m/z value corresponding to the exact mass of the molecule, confirming its elemental composition.

The fragmentation pattern under electron ionization (EI) is predicted to be complex due to the stability of the aromatic rings. Key fragmentation pathways would likely involve:

Loss of a p-tolyl radical: [M - C₇H₇]⁺, leading to the formation of the stable tri(naphthalen-1-yl)silyl cation.

Loss of a naphthalenyl radical: [M - C₁₀H₇]⁺, resulting in the di(naphthalen-1-yl)(p-tolyl)silyl cation.

Rearrangements and formation of stable ions: Aromatic compounds are known to undergo rearrangements to form stable ions like the tropylium (B1234903) ion (m/z 91) from the tolyl group. youtube.com

Cleavage of the silicon-carbon bonds: This would lead to a variety of fragment ions corresponding to the different aromatic substituents and the silicon core.

X-ray Diffraction Studies for Solid-State Molecular Architecture of this compound

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray analysis is predicted to reveal a tetrahedral geometry around the central silicon atom, albeit distorted due to the steric bulk of the three naphthalenyl groups. The Si-C bond lengths are expected to be in the typical range for Si-aryl bonds (approximately 1.85-1.88 Å). The C-Si-C bond angles will likely deviate from the ideal tetrahedral angle of 109.5° to accommodate the large aromatic substituents.

The crystal packing is anticipated to be governed by van der Waals forces, particularly π-π stacking interactions between the planar naphthalenyl rings of adjacent molecules. The bulky, propeller-like shape of the molecule will influence how it packs in the crystal lattice. Analysis of the crystal structure of the related trimethoxy(1-naphthyl)silane has shown the importance of various intermolecular contacts, including C-H···π interactions, in dictating the solid-state architecture. d-nb.info Similar interactions are expected to play a crucial role in the crystal packing of this compound.

Crystal Growth and Quality Assessment for this compound

Detailed experimental procedures for the synthesis and crystal growth of this compound are not extensively documented in publicly available scientific literature. However, general methods for the synthesis of similar tetraorganosilanes involve the reaction of a silyl (B83357) halide with organometallic reagents. For this compound, a plausible synthetic route would involve the reaction of trichloro(p-tolyl)silane with an excess of 1-naphthylmagnesium bromide, or alternatively, the reaction of tetrachlorosilane (B154696) with sequential additions of 1-naphthyllithium and p-tolyllithium.

The growth of high-quality single crystals suitable for X-ray diffraction analysis is a critical step. For compounds of this nature, slow evaporation from a suitable solvent or a solvent mixture is a common technique. The choice of solvent is crucial and would typically involve solvents in which the compound has moderate solubility, such as dichloromethane, chloroform, toluene (B28343), or mixtures thereof. The slow cooling of a saturated solution can also be employed to promote the formation of well-ordered crystals.

The quality of the resulting crystals would be assessed using optical microscopy to select a specimen with uniform morphology and without visible defects. Subsequent evaluation would be performed using X-ray diffraction, where the sharpness and symmetry of the diffraction spots provide an initial indication of crystal quality.

Crystallographic Parameters and Intermolecular Interactions in this compound Crystals

As of the latest available data, a complete single-crystal X-ray diffraction study providing the crystallographic parameters for this compound has not been reported in peer-reviewed literature. Therefore, a definitive table of its crystallographic data, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and other related parameters, cannot be provided at this time.

Hypothetically, the bulky and asymmetric nature of the this compound molecule, with its three large naphthyl groups and one p-tolyl group attached to a central silicon atom, would likely lead to a complex packing arrangement in the solid state. The crystal structure would be expected to crystallize in a non-centrosymmetric space group due to the chiral nature of the molecule.

Analysis of Bond Geometries and Dihedral Angles within the this compound Framework

Without experimental data from a crystal structure determination, a precise analysis of the bond lengths, bond angles, and dihedral angles for this compound is not possible. However, based on the known geometries of similar organosilicon compounds, a number of structural features can be anticipated.

The central silicon atom would adopt a tetrahedral geometry, with the C-Si-C bond angles deviating slightly from the ideal 109.5° due to the steric bulk of the four different aromatic substituents. The Si-C bond lengths to the naphthalenyl and p-tolyl groups are expected to be in the typical range for Si-C(sp²) bonds, approximately 1.84-1.87 Å.

A detailed quantitative analysis of these parameters awaits the successful growth of single crystals and their subsequent analysis by X-ray crystallography.

Stereochemical Investigations of Tri Naphthalen 1 Yl P Tolyl Silane

Chirality at the Silicon Center and Enantiomeric Considerations for Tri(naphthalen-1-yl)(p-tolyl)silane

The silicon atom in this compound is bonded to four different substituents: three naphthalen-1-yl groups and one p-tolyl group. According to the principles of stereochemistry, a tetrahedral atom bonded to four different groups is a stereogenic center, rendering the molecule chiral. nih.gov Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers, designated as (R)-Tri(naphthalen-1-yl)(p-tolyl)silane and (S)-Tri(naphthalen-1-yl)(p-tolyl)silane based on the Cahn-Ingold-Prelog priority rules, are expected to have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions and will interact differently with other chiral molecules. This differential interaction is the basis for their separation and their potential use as chiral auxiliaries or ligands in asymmetric catalysis. The stability of the chiral silicon center is a key feature of such compounds, allowing for the isolation of the individual enantiomers. acs.org

Enantioselective Synthetic Methodologies Towards Optically Pure this compound

The synthesis of optically pure this compound presents a significant synthetic challenge. Several methodologies developed for the enantioselective synthesis of chiral silanes could potentially be adapted for this specific target.

One of the most promising approaches is the palladium-catalyzed asymmetric arylation of a secondary silane (B1218182) . acs.org This method involves the reaction of a diorganosilane with an aryl halide in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand. For the synthesis of this compound, a potential route could involve the reaction of tri(naphthalen-1-yl)silane with p-iodotoluene, or alternatively, di(naphthalen-1-yl)(p-tolyl)silane with 1-iodonaphthalene, in the presence of a suitable chiral palladium catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Another potential strategy is the use of a chiral auxiliary . This method would involve the reaction of a prochiral silane, such as dichloro(p-tolyl)silane, with a chiral alcohol to form a diastereomeric mixture of alkoxysilanes. After separation of the diastereomers, the desired enantiomer of the target compound could be obtained by nucleophilic substitution of the chiral auxiliary with a naphthalenyl Grignard or organolithium reagent.

Dynamic kinetic resolution (DKR) is another powerful technique that could be employed. nih.gov In a DKR process, a racemic starting material is converted into a single enantiomer of the product. This is achieved by combining a kinetic resolution with an in-situ racemization of the starting material. For this compound, a racemic mixture of a suitable precursor could be subjected to a reaction with a chiral reagent that selectively reacts with one enantiomer, while the other enantiomer is continuously racemized.

A hypothetical enantioselective synthesis of (S)-Tri(naphthalen-1-yl)(p-tolyl)silane via Pd-catalyzed asymmetric arylation is presented in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Di(naphthalen-1-yl)(p-tolyl)silane | 1-Iodonaphthalene | Pd₂(dba)₃ | (R)-BINAP | Toluene (B28343) | 80 | 75 | 92 |

| Tri(naphthalen-1-yl)silane | p-Iodotoluene | [Pd(allyl)Cl]₂ | (S,S)-Chiraphos | Dioxane | 100 | 68 | 88 |

This table presents hypothetical data for illustrative purposes.

Chiral Resolution Techniques for Separating this compound Enantiomers

The separation of the enantiomers of this compound from a racemic mixture is a critical step in obtaining optically pure material. The most common and effective method for the resolution of chiral compounds is chiral High-Performance Liquid Chromatography (HPLC) . csfarmacie.czrsc.orgresearchgate.net

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. sigmaaldrich.com This differential interaction leads to different retention times, allowing for their separation. For a bulky, aromatic molecule like this compound, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are often effective. The choice of the mobile phase, typically a mixture of alkanes and an alcohol modifier, is crucial for optimizing the separation.

Another classical method for chiral resolution is the formation of diastereomeric salts . This involves reacting the racemic silane (if it contains a suitable functional group for salt formation) with a chiral resolving agent, such as a chiral carboxylic acid or amine. The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. Subsequent removal of the resolving agent would yield the pure enantiomers. However, given the structure of this compound, this method would require prior functionalization.

A hypothetical chiral HPLC separation of racemic this compound is detailed in the table below.

| Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Resolution (Rs) |

| Chiralpak IA | Hexane/Isopropanol (90:10) | 1.0 | 25 | 12.5 | 15.2 | 2.1 |

| Chiralcel OD-H | Heptane/Ethanol (95:5) | 0.8 | 30 | 18.3 | 22.1 | 1.9 |

This table presents hypothetical data for illustrative purposes.

Circular Dichroism (CD) Spectroscopy for Probing Chiroptical Properties of this compound

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the chiroptical properties of chiral molecules. bath.ac.uknih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. youtube.comyoutube.com An achiral molecule does not exhibit a CD signal, while enantiomers produce mirror-image CD spectra.

For this compound, the CD spectrum would be dominated by electronic transitions associated with the aromatic chromophores, namely the naphthalenyl and p-tolyl groups. The spatial arrangement of these chromophores around the chiral silicon center would induce a CD signal. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration of the molecule.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for each enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the synthesized or resolved enantiomers can be determined. Furthermore, CD spectroscopy can be used to study conformational changes and interactions with other molecules.

A hypothetical summary of the chiroptical data for the enantiomers of this compound is provided below.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Optical Rotation [α]D²⁵ (deg) |

| (R)-enantiomer | 230 | +5.2 x 10⁴ | -45.2 |

| 285 | -1.8 x 10⁴ | ||

| (S)-enantiomer | 230 | -5.2 x 10⁴ | +45.2 |

| 285 | +1.8 x 10⁴ |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Dynamic Stereochemistry of this compound

The three bulky naphthalen-1-yl groups and the p-tolyl group in this compound lead to significant steric congestion around the central silicon atom. To minimize steric hindrance, the aryl groups are expected to adopt a propeller-like arrangement. unibo.itunibo.it This propeller conformation can exist in two helical forms, a right-handed (P) and a left-handed (M) helix.

The interconversion between these helical forms, as well as the rotation of the individual aryl groups around the Si-C bonds, are key aspects of the dynamic stereochemistry of this molecule. rsc.org The energy barriers for these conformational changes can be investigated using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By studying the NMR spectra at different temperatures, the rates of these dynamic processes and the corresponding activation energies can be determined.

Computational methods, such as density functional theory (DFT), are also invaluable tools for studying the conformational landscape of this compound. acs.org These calculations can provide information on the relative energies of different conformers, the geometries of the transition states for their interconversion, and the preferred rotational angles of the aryl groups. Understanding the conformational preferences and dynamic behavior of this molecule is crucial for rationalizing its chiroptical properties and its potential applications in stereoselective processes. The propeller-like shape and its dynamic nature are fascinating aspects of the stereochemistry of such triarylsilanes. rsc.orgresearchgate.net

Theoretical and Computational Studies of Tri Naphthalen 1 Yl P Tolyl Silane

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a powerful and widely used quantum chemical method to investigate the electronic structure and properties of molecules like tri(naphthalen-1-yl)(p-tolyl)silane. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and a host of other electronic parameters.

Geometry Optimization and Conformational Energy Landscapes

The initial step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. Given the bulky naphthalenyl and p-tolyl substituents, the molecule is expected to adopt a distorted tetrahedral geometry around the central silicon atom to minimize steric repulsion. The rotational freedom of the silicon-carbon bonds gives rise to a complex conformational energy landscape with multiple local minima.

Computational studies would systematically explore this landscape by rotating the aryl groups and calculating the corresponding energies. This allows for the identification of the global minimum energy conformation and the energy barriers between different conformers. The resulting data provides insights into the molecule's flexibility and the relative populations of different conformations at various temperatures.

Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Global Minimum Conformation of this compound

| Parameter | Value |

| Si-C(naphthalenyl) Bond Length | ~1.88 - 1.90 Å |

| Si-C(p-tolyl) Bond Length | ~1.87 - 1.89 Å |

| C-Si-C Bond Angle | ~108 - 112° |

| Dihedral Angle (Naphthyl-Si-C-C) | Varies significantly between conformers |

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is anticipated to be localized primarily on the electron-rich naphthalenyl and p-tolyl groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the silicon center and the aromatic rings, suggesting these regions are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and electronic excitability. A large HOMO-LUMO gap implies high stability and low reactivity. DFT calculations would provide precise energies for these orbitals and a visual representation of their spatial distribution.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These energy values are illustrative and would be determined through specific DFT calculations.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational chemistry offers the ability to predict various spectroscopic signatures, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with experimental data, one can confirm the molecular structure and assign specific resonances to individual atoms.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This allows for the assignment of characteristic peaks, such as Si-C stretching and aromatic C-H bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and conjugation within the molecule.

Molecular Dynamics Simulations for Conformational Fluxionality and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational fluxionality of this compound in different environments (e.g., in solution or in the solid state).

These simulations would reveal how the naphthalenyl and p-tolyl groups rotate and interact with each other and with surrounding solvent molecules. This information is crucial for understanding the molecule's behavior in solution and its potential to form aggregates or interact with other molecules. MD simulations can also be used to explore the thermodynamics of conformational changes and to calculate properties such as the radius of gyration.

In Silico Prediction of Chirality and Absolute Configuration

The distorted tetrahedral geometry around the silicon atom in this compound can lead to chirality if the molecule lacks a plane of symmetry. Computational methods are instrumental in predicting and understanding this aspect of its stereochemistry.

By calculating the optical rotation and electronic circular dichroism (ECD) spectra for the different enantiomers and comparing them with experimental data, the absolute configuration of a chiral sample can be determined. These calculations provide a powerful tool for stereochemical assignment, which is often a challenging task using experimental methods alone.

Computational Modeling of Potential Reaction Pathways Involving this compound

Computational chemistry can be used to explore the potential reactivity of this compound by modeling various reaction pathways. For instance, the mechanism of electrophilic aromatic substitution on one of the aryl rings or nucleophilic attack at the silicon center could be investigated.

Reactivity and Reaction Mechanisms of Tri Naphthalen 1 Yl P Tolyl Silane

Nucleophilic and Electrophilic Substitution at the Silicon Center of Tri(naphthalen-1-yl)(p-tolyl)silane

No studies describing the nucleophilic or electrophilic substitution reactions at the silicon center of this compound are available in the current scientific literature. Research on other arylsilanes suggests that such reactions are theoretically possible, but the specific influence of the three bulky naphthalen-1-yl groups and the p-tolyl group on the reaction kinetics, stereochemistry, and product distribution for this particular molecule has not been investigated.

Si-C Bond Transformations and Cleavage Reactions Involving this compound

There is no published data on the transformation or cleavage of the silicon-carbon bonds in this compound. The conditions under which the Si-C(naphthyl) or Si-C(tolyl) bonds might be cleaved, the reagents required to effect such a transformation, and the resulting products are not documented. Mechanistic studies on the oxidative cleavage of C-Si bonds in other, unrelated silyl (B83357) alcohols have been reported, but these cannot be directly extrapolated to this tetra-aryl silane (B1218182). researchgate.net

Role of this compound as a Precursor in Catalytic Cycles

A search for the application of this compound as a precursor, reagent, or intermediate in any catalytic cycle yielded no results. Its potential use in reactions such as cross-coupling, polymerization, or as a silylating agent in a catalytic context has not been reported in scientific literature.

Mechanistic Investigations of Key Chemical Transformations Involving this compound

Consistent with the lack of data in the preceding sections, there are no mechanistic investigations—either computational (e.g., DFT studies) or experimental (e.g., kinetic analysis)—available for any chemical transformations involving this compound.

Due to the absence of specific research findings, no data tables can be generated.

Supramolecular Chemistry and Self Assembly of Tri Naphthalen 1 Yl P Tolyl Silane

Host-Guest Interactions and Complexation Studies Involving Tri(naphthalen-1-yl)(p-tolyl)silane

A comprehensive search of scientific literature did not yield any specific studies on the host-guest interactions or complexation involving this compound. The principles of host-guest chemistry often rely on molecules with pre-organized cavities or specific recognition sites capable of binding guest molecules through non-covalent forces. thno.orgmdpi.com While naphthalene-containing molecules have been explored as guests or as components of host systems nih.govfrontiersin.orgrsc.org, no data could be found where this compound itself acts as either a host or a guest in a complexation study. Therefore, there are no available association constants or thermodynamic data to present in a table.

Design and Formation of Ordered Supramolecular Architectures with this compound

There is no available research detailing the design and formation of ordered supramolecular architectures, such as monolayers, micelles, or vesicles, using this compound as a primary building block. The formation of such architectures is a key aspect of supramolecular chemistry and materials science. chemrxiv.org However, the self-assembly properties of this specific silane (B1218182) have not been reported in the reviewed literature.

Exploration of Non-Covalent Interactions (e.g., π-stacking, C-H···π) in Self-Assembled Systems

While the structure of this compound, with its multiple naphthalene (B1677914) rings and a tolyl group, suggests the potential for significant non-covalent interactions such as π-stacking and C-H···π interactions, no specific experimental or computational studies were found to have investigated these phenomena for this compound. Crystallographic data, which would provide definitive evidence of such interactions in the solid state, is not available in the public domain for this compound. The general importance of π-stacking in the assembly of aromatic molecules is well-established, but specific energetic or geometric parameters for this particular molecule are absent from the literature.

This compound as a Building Block in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds under conditions of thermodynamic equilibrium, allowing for the self-correction of structures. nih.gov Silane chemistry, particularly the reversible formation of silyl (B83357) ethers and other Si-O bonds, has been explored within the context of DCC for creating dynamic materials. acs.orgacs.orgnih.gov However, a thorough literature search did not uncover any instances where this compound has been specifically utilized as a building block in dynamic covalent chemistry. Consequently, there are no reported examples of dynamic libraries, polymers, or materials synthesized using this compound through DCC methodologies.

Coordination Chemistry of Tri Naphthalen 1 Yl P Tolyl Silane

Potential of Tri(naphthalen-1-yl)(p-tolyl)silane to Act as a Ligand in Transition Metal Complexes

There is currently no direct experimental evidence in the scientific literature to suggest that this compound has been successfully employed as a ligand in transition metal complexes. In principle, for a silane (B1218182) of this nature to act as a ligand, it would likely do so through the formation of a metal-silicon bond. Transition metal silyl (B83357) complexes are a known class of compounds, often synthesized through the oxidative addition of a Si-H bond to a low-valent metal center or by the reaction of a silyl halide with a metal anion. However, this compound lacks a reactive Si-H or Si-Halogen bond, making these common synthetic routes inaccessible.

Alternatively, coordination could potentially occur through η²-arene interactions between the metal and one of the naphthalene (B1677914) or tolyl aromatic rings. However, the bulky nature of the three naphthalenyl groups would likely impose significant steric hindrance, possibly impeding such an interaction. Without any published research, the potential of this compound to function as a ligand remains purely speculative.

Synthesis and Characterization of Metal Complexes Incorporating this compound

A thorough review of chemical literature reveals no published methods for the synthesis of metal complexes incorporating this compound. Consequently, there is no characterization data, such as spectroscopic or crystallographic information, for any such complexes. The synthesis of transition metal complexes with bulky tri- and tetra-substituted silanes can be challenging due to the steric crowding around the silicon atom, which can prevent the close approach of a metal center.

Table 1: Hypothetical Data Table for a this compound Metal Complex

| Property | Value |

| Formula | Data Not Available |

| Metal Center | Data Not Available |

| Coordination Number | Data Not Available |

| Key Bond Lengths (M-Si) | Data Not Available |

| Spectroscopic Data (e.g., NMR, IR) | Data Not Available |

| Crystal Structure Data | Data Not Available |

This table is for illustrative purposes only, as no experimental data for such a complex has been reported.

Electronic and Steric Effects of this compound Ligands on Metal Centers

Without the successful synthesis and characterization of metal complexes featuring this compound as a ligand, any discussion of its electronic and steric effects on a metal center is entirely theoretical.

Steric Effects: The most prominent feature of this hypothetical ligand would be its immense steric bulk. The three large, rigid naphthalenyl groups, combined with the p-tolyl group, would create a highly congested environment around a metal center. This significant steric hindrance could be expected to:

Stabilize low-coordination numbers at the metal center.

Protect the metal center from unwanted side reactions.

Influence the regioselectivity of catalytic transformations.

Electronic Effects: The electronic influence of a triarylsilyl group is generally considered to be weakly electron-donating. The silicon atom can engage in σ-donation to the metal center. The aromatic nature of the naphthalenyl and tolyl groups could also play a role, though direct electronic communication through the silicon atom to the metal is not as straightforward as in conjugated organic ligands.

Table 2: Predicted Electronic and Steric Parameters of a Hypothetical this compound Ligand

| Parameter | Predicted Value/Nature | Basis for Prediction |

| Tolman Cone Angle | Very Large (>180°) | Based on the size of three naphthalenyl and one tolyl group attached to a central silicon atom. |

| Electronic Parameter (e.g., Hammett constant) | Weakly Electron-Donating | General nature of alkyl and aryl silane groups. |

This table presents predicted properties, as no experimental or computational data for this specific ligand in a metal complex is available.

Exploration of Catalytic Applications of this compound-Metal Complexes

There are no reports in the scientific literature describing the use of this compound-metal complexes in any catalytic applications. The development of such applications is contingent on the successful synthesis and characterization of these complexes. In a broader context, metal complexes with bulky ligands are often explored in catalysis for their ability to enhance selectivity and stability. If such complexes could be synthesized, they might hypothetically be investigated in reactions such as:

Cross-coupling reactions where bulky ligands can promote reductive elimination.

Polymerization, where the ligand's steric profile could influence the polymer's properties.

Hydrosilylation, a common application for metal-silicon complexes.

However, without any foundational research into the synthesis and reactivity of these specific complexes, their potential role in catalysis remains an open and unexplored question.

Advanced Materials Science Applications of Tri Naphthalen 1 Yl P Tolyl Silane Conceptual Framework

Integration of Tri(naphthalen-1-yl)(p-tolyl)silane into Organic Electronic Architectures

The inherent properties of silanes, such as thermal stability and the ability to form stable amorphous glasses, make them attractive candidates for various roles within organic electronic devices. The specific combination of naphthalene (B1677914) and tolyl moieties in this compound offers a unique electronic and steric profile for such applications.

Conceptual Design of this compound Components for Organic Light-Emitting Diodes

In the realm of organic light-emitting diodes (OLEDs), the performance and efficiency are critically dependent on the properties of the materials used in the emissive and charge-transporting layers. While direct research on this compound in OLEDs is not extensively documented, its structural motifs are analogous to other silane-based materials that have shown promise. For instance, other silane-containing molecules have been utilized as hole-blocking and exciton-blocking layers, significantly enhancing device efficiency. The introduction of silane (B1218182) moieties can impart high thermal and chemical stability, as well as desirable glassy properties.

This compound could conceptually be designed as a host material in phosphorescent OLEDs (PhOLEDs). The large triplet energy gap potentially offered by the naphthalene units is a critical requirement for a host material to prevent the back-transfer of energy from the phosphorescent dopant. The bulky nature of the tri(naphthalen-1-yl)silyl group could also serve to encapsulate the emissive guest molecules, thereby reducing concentration quenching and improving device stability. Furthermore, the p-tolyl group can be functionalized to fine-tune the electronic properties and morphology of the material.

A hypothetical device architecture incorporating this compound as a host material is presented below:

| Layer | Material | Function |

| Anode | Indium Tin Oxide (ITO) | Hole Injection |

| Hole Injection Layer (HIL) | e.g., HAT-CN | Improve Hole Injection |

| Hole Transport Layer (HTL) | e.g., NPB | Transport Holes |

| Emissive Layer (EML) | This compound (Host) + Phosphorescent Dopant (Guest) | Light Emission |

| Hole Blocking Layer (HBL) | e.g., TPBi | Block Holes, Transport Electrons |

| Electron Transport Layer (ETL) | e.g., Alq3 | Transport Electrons |

| Electron Injection Layer (EIL) | e.g., LiF | Improve Electron Injection |

| Cathode | Aluminum (Al) | Electron Injection |

Exploration of this compound in Organic Photovoltaic Device Architectures

In the context of organic photovoltaics (OPVs), interface engineering and the control of morphology in the active layer are paramount for achieving high power conversion efficiencies. Silane-based materials can be employed as interfacial layers to modify electrode work functions and improve charge extraction.

Conceptually, this compound could be investigated as a hole-transporting material or as an additive in the bulk heterojunction (BHJ) active layer. Its high thermal stability could contribute to the operational longevity of the OPV device. The large, rigid structure might also influence the nanoscale morphology of the donor-acceptor blend in a BHJ, potentially leading to more favorable pathways for charge separation and transport.

This compound as a Structural Unit in Advanced Polymeric and Hybrid Materials

The incorporation of this compound as a monomeric unit into polymeric structures could lead to materials with enhanced thermal stability, specific optoelectronic properties, and high refractive indices. Silanes can act as crosslinking or coupling agents, improving the mechanical and thermal properties of polymers. The bulky silyl (B83357) group could introduce significant steric hindrance, leading to polymers with high glass transition temperatures and amorphous morphologies, which are often desirable for optical and electronic applications.

Furthermore, the reactivity of a silane center could be exploited to create organic-inorganic hybrid materials. For example, through sol-gel processes, this compound could be integrated into a silica (B1680970) network, resulting in a hybrid material that combines the processability and functionality of the organic component with the robustness of the inorganic matrix.

Potential Roles of this compound in Chiral Recognition and Sensing Platforms

The silicon atom in this compound is a stereocenter, meaning the molecule is chiral. This intrinsic chirality opens up the possibility of using this compound in applications related to chiral recognition and sensing. Enantiomerically pure forms of this compound could be synthesized and immobilized onto surfaces or incorporated into polymers to create chiral stationary phases for chromatography or as the active component in chiral sensors.

The interaction of the chiral silane with enantiomeric analytes could lead to detectable changes in optical or electronic signals, such as fluorescence quenching or shifts in absorption spectra. The naphthalene moieties, being excellent chromophores, could play a crucial role in the signal transduction mechanism of such a sensor.

Investigation of this compound in Non-linear Optical Materials (Conceptual)

Materials with significant non-linear optical (NLO) properties are in demand for applications in telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is often related to its electronic structure, particularly the presence of polarizable π-electron systems.

This compound, with its three extended π-systems of the naphthalene groups and the aromatic tolyl group, possesses the fundamental electronic characteristics that could give rise to NLO effects. The tetrahedral arrangement of these groups around the central silicon atom in a non-centrosymmetric fashion is also a key structural requirement for second-order NLO activity. Theoretical calculations and experimental studies, such as hyper-Rayleigh scattering, would be necessary to quantify the NLO properties of this molecule and assess its potential for use in NLO devices.

Future Research Directions and Emerging Trends for Tri Naphthalen 1 Yl P Tolyl Silane

Development of Green and Sustainable Synthetic Routes for Tri(naphthalen-1-yl)(p-tolyl)silane

The traditional synthesis of tetra-aryl silanes, including this compound, often relies on methods like Grignard reactions or the use of organolithium reagents with silicon tetrachloride or its derivatives. researchgate.netorganic-chemistry.org While effective, these methods often involve flammable solvents, stoichiometric metal halide waste, and harsh reaction conditions, which are not aligned with the principles of green chemistry. researchgate.net Future research is imperative to develop more sustainable and environmentally benign synthetic pathways.

Emerging trends point towards several promising areas:

Catalytic C-H Silylation: Direct silylation of C-H bonds in naphthalene (B1677914) and toluene (B28343) precursors using a silicon hydride source would be a highly atom-economical approach. Research into transition-metal catalysts (e.g., based on iron, nickel, or copper) that can selectively activate these C-H bonds is a key direction. organic-chemistry.org

Photocatalysis: Visible-light-promoted photocatalysis offers a mild and efficient way to forge Si-C bonds. chinesechemsoc.org Future work could explore photocatalytic systems for coupling naphthalenyl and tolyl halides with a suitable silicon source under ambient conditions.

Biocatalysis: The use of engineered enzymes to catalyze the formation of Si-C bonds is a nascent but rapidly advancing field. nih.gov Developing biocatalysts that can selectively assemble this compound from simple precursors would represent a significant leap in sustainable synthesis. nih.gov

Mechanochemistry: Solvent-free synthesis using ball-milling techniques could drastically reduce waste and energy consumption. Investigating the mechanochemical coupling of a silicon source with appropriate naphthalenyl and tolyl reagents is a viable future direction.

Circular Economy Approaches: Exploring syntheses that utilize silicon from renewable sources, such as rice husk ash, could contribute to a circular economy for organosilicon compounds. researchgate.net Coupling these sustainable silicon sources with green catalytic methods is a long-term goal. nih.gov

Table 1: Comparison of Synthetic Routes for Arylsilanes

| Feature | Traditional Methods (e.g., Grignard) | Future Green Routes |

|---|---|---|

| Reagents | Organometallics (R-MgX, R-Li) | C-H bonds, Hydrosilanes |

| Catalyst | Often stoichiometric | Catalytic (e.g., Fe, Ni, photocatalysts) |

| Solvents | Ethereal (e.g., THF, Diethyl ether) | Green solvents (e.g., alcohols) or solvent-free |

| Byproducts | Metal halide salts (e.g., MgCl₂) | Minimal, ideally H₂ or H₂O |

| Atom Economy | Low to moderate | High |

| Conditions | Often require inert atmosphere, low temps | Milder conditions (e.g., room temp, visible light) |

Deeper Understanding of Structure-Reactivity Relationships in this compound Derivatives

The specific arrangement of the three naphthalen-1-yl groups and one p-tolyl group around the central silicon atom creates a unique chiral environment with significant steric crowding. This profoundly influences its physical properties and chemical reactivity. acs.org A deeper understanding of these structure-property and structure-reactivity relationships is crucial for designing new applications.

Future research should focus on:

Systematic Derivatization: Synthesizing a library of derivatives by introducing various substituents at the 4-position of the p-tolyl ring (e.g., electron-donating and electron-withdrawing groups) and on the naphthalene rings.

Kinetic and Mechanistic Studies: Investigating the kinetics of reactions involving the Si-C bonds or functional groups on the aryl rings. For instance, studying the rate of electrophilic aromatic substitution on the p-tolyl ring as a function of substitution on the naphthalene moieties would provide insight into intramolecular electronic communication.

Chiroptical Properties: As this compound is chiral, resolving its enantiomers and studying their optical rotation, circular dichroism (CD), and circularly polarized luminescence (CPL) is a significant area for exploration. The relationship between the absolute configuration and the chiroptical response needs to be established.

Solid-State Packing and Polymorphism: Investigating how modifications to the molecular structure influence crystal packing. The bulky naphthalene groups likely lead to amorphous character or complex crystalline polymorphs, which will affect material properties like charge transport and luminescence.

Table 2: Proposed Studies on Structure-Reactivity Relationships

| Structural Modification | Property/Reactivity to Investigate | Rationale |

|---|---|---|

| Substituents on p-tolyl ring (-OMe, -NO₂) | Rate of protodesilylation | To quantify electronic effects through the silicon center. |

| Isomeric Naphthyl Groups (naphthalen-2-yl) | Crystal packing, Photophysical properties | To understand the impact of steric hindrance on solid-state properties. |

| Introduction of heteroatoms in aryl rings | Lewis basicity, Coordination chemistry | To create new ligands for catalysis or sensing. |

Exploration of Multi-functional Materials Incorporating this compound

The intrinsic properties of this compound—rigidity, chirality, and the presence of large aromatic surfaces—make it an attractive building block for advanced functional materials. nih.govrsc.org

Promising areas for exploration include:

Organic Electronics: The wide bandgap and high triplet energy expected from the naphthalenyl groups make this silane (B1218182) a prime candidate for a host material in blue Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). Its tetrahedral structure could disrupt packing and suppress aggregation-caused quenching, leading to high quantum efficiencies.

Chiral Sensors: The chiral scaffold can be functionalized to create receptors for the enantioselective recognition of biologically important molecules. Changes in fluorescence or chiroptical signals upon binding could form the basis of a sensor.

Gas Storage and Separation: Incorporating this bulky, rigid molecule into porous polymers or metal-organic frameworks (MOFs) could create materials with tailored pore environments for the selective adsorption of gases.

High Refractive Index Polymers: The high carbon density and presence of silicon can lead to polymers with a high refractive index, which are useful for optical lenses, coatings, and encapsulants for LEDs.

Table 3: Potential Applications and Enabling Properties of this compound

| Potential Application | Key Molecular Property | Rationale |

|---|---|---|

| Host material in PhOLEDs | High triplet energy, Amorphous nature | Prevents back-energy transfer from blue phosphors and reduces quenching. |

| Chiral stationary phase in HPLC | Chirality, Chemical inertness | Enables separation of enantiomers through differential diastereomeric interactions. |

| Fluorescent sensor | Naphthalene chromophore, Functionalizable tolyl group | The naphthalene units provide a fluorescent signal that can be modulated by binding events at the tolyl site. |

Advanced Computational Methodologies for Predicting Novel Applications of this compound

Computational modeling is an indispensable tool for accelerating the discovery and design of new materials, allowing for the prediction of properties before engaging in costly and time-consuming synthesis. mit.eduprinceton.edu

Future computational research on this compound should involve:

Density Functional Theory (DFT): To calculate ground and excited-state properties, including HOMO/LUMO energies, triplet energy levels, and simulated absorption/emission spectra. This is vital for assessing its potential in OLEDs. princeton.edu

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions in a condensed phase (e.g., in a polymer matrix or as an amorphous film). This can predict material morphology and stability.

Quantitative Structure-Property Relationship (QSPR): To build models that correlate structural features of a library of virtual derivatives with desired properties (e.g., solubility, thermal stability, triplet energy). Machine learning algorithms can be trained on computational data to guide the synthesis of the most promising candidates. princeton.edu

Docking and Binding Studies: To simulate the interaction of the chiral silane with other chiral molecules, predicting its efficacy as a chiral sensor or separating agent.

Table 4: Computational Methods and Predictable Properties

| Computational Method | Property Predicted | Relevance to Application |

|---|---|---|

| DFT / TD-DFT | Triplet Energy (T₁), HOMO/LUMO levels | Screening for OLED host materials |

| Molecular Dynamics (MD) | Glass transition temperature (Tg), Morphology | Assessing thermal stability and film-forming ability of materials |

| QSPR / Machine Learning | Optimized molecular structures for specific properties | Guiding synthetic efforts towards high-performance materials |

Synergistic Research Combining Synthetic, Spectroscopic, and Theoretical Approaches for this compound

The most rapid and impactful advances will come from research programs that tightly integrate synthetic chemistry, advanced spectroscopy, and computational modeling. youtube.com A feedback loop where theoretical predictions guide synthetic targets, and spectroscopic characterization validates and refines theoretical models, is the most efficient path forward.

A model synergistic workflow would be:

Theory: Computational screening of virtual derivatives of this compound to identify candidates with optimal electronic properties for a target application (e.g., a high-triplet-energy OLED host).

Synthesis: Development of a green and efficient synthetic route to produce the most promising candidate molecule identified by theory. researchgate.net

Spectroscopy: Comprehensive characterization of the synthesized molecule using techniques such as NMR, mass spectrometry, UV-Vis absorption, steady-state and time-resolved photoluminescence, and cyclic voltammetry to determine its actual properties.

Feedback: Comparison of experimental data with theoretical predictions. Discrepancies are used to refine the computational models, leading to more accurate predictions for the next generation of molecules. youtube.com

This integrated approach ensures that research efforts are focused and that a deep, fundamental understanding of the structure-property relationships of this unique silane is developed, paving the way for its successful application in next-generation materials and technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.